molecular formula C16H18N6O2S2 B2902888 1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-48-9

1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902888
CAS No.: 878735-48-9
M. Wt: 390.48
InChI Key: ZGOUUVACQWGUNA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiadiazol group, and a triazole group. These groups are common in many pharmaceuticals and could potentially impart various biological activities to the compound .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of (S)-1-(4-methoxyphenyl) ethanol, a compound with a similar methoxyphenyl group, was achieved using Saccharomyces uvarum as a whole-cell biocatalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its atoms. The presence of the methoxyphenyl, thiadiazol, and triazole groups would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. For instance, the methoxyphenyl group in a similar compound was found to undergo biotransformation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, a compound with a similar methoxyphenyl group, 4`-Methoxypropiophenone, is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is active. For example, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl group, acts as a potent and selective serotonin releasing agent .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles have been studied for their potential as substrate selective inhibitors of linoleate oxygenase activity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-4-9-25-16-20-19-15(26-16)17-14(23)13-10(2)22(21-18-13)11-5-7-12(24-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUUVACQWGUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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